molecular formula C20H20O4 B1671572 Glabridin CAS No. 59870-68-7

Glabridin

Cat. No.: B1671572
CAS No.: 59870-68-7
M. Wt: 324.4 g/mol
InChI Key: LBQIJVLKGVZRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glabridin is a chemical compound found in the root extract of licorice (Glycyrrhiza glabra). It belongs to the isoflavane class of flavonoids, which are a type of natural phenolic compounds. This compound is known for its yellowish-brown powder appearance and is insoluble in water but soluble in organic solvents such as propylene glycol . It has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-microbial properties .

Mechanism of Action

Target of Action

Glabridin, a bioactive component of licorice, has been found to interact with several targets. It has been reported to inhibit the cGAS-STING signaling pathway , which is an essential part of the natural immune system. This compound also targets the VEGF/Akt/ERK pathways , which are involved in cell survival, proliferation, and angiogenesis. Furthermore, it has been found to interact with tyrosinase , an enzyme that stimulates melanin production, thus playing a role in skin pigmentation.

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate ferroptosis and the VEGF/Akt/ERK pathways . Ferroptosis is a form of regulated cell death, and its regulation can have implications for various diseases, including cancer and neurodegenerative diseases. The VEGF/Akt/ERK pathways are involved in cell survival, proliferation, and angiogenesis. By modulating these pathways, this compound can influence cell behavior and disease progression.

Pharmacokinetics

The ADME properties of this compound have been studied to some extent. In silico ADMET analysis has shown that this compound and its derivatives have potential as drug candidates . .

Result of Action

The action of this compound at the molecular and cellular levels results in various effects. It has been found to reduce neuroinflammation by modulating inflammatory signals . It also effectively inhibits platelet activation . Furthermore, this compound has been shown to have protective effects on the kidney of diabetic rats, which might be exerted by suppressing ferroptosis and the VEGF/Akt/ERK pathway .

Biochemical Analysis

Biochemical Properties

Glabridin interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate intracellular reactive oxygen species, bind to antioxidant effectors, and act on estrogen receptors, potentially as a plant-based Selective Estrogen Receptor Modulator (phytoSERM) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can markedly increase the cell activity of LPS-induced BV2 cells and reduce the NO expression in cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can significantly suppress VEGF, p-AKT, p-ERK1/2 expression in both diabetic rats and HG-induced NRK-52E cells . It also reduces the activation of phospholipase C (PLC)γ2/protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinase (MAPK), and NF-κB .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It can significantly reduce or even reverse LPS-induced neuroinflammation

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in diabetic rats, this compound treatment ameliorated general states and reduced FBG, HOMA-β, and HOMA-insulin index . High-dose this compound significantly increased the SOD content in the brain tissue and decreased the IBA-1 levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to suppress ferroptosis and the VEGF/Akt/ERK pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that this compound can suppress viral infection by inducing caveolar endocytosis of cell-surface NTCP

Preparation Methods

Synthetic Routes and Reaction Conditions: Glabridin can be synthesized through various methods. One common approach involves the use of supercritical fluid extraction (SFE) with cosolvent-modified supercritical carbon dioxide. This method involves optimizing parameters such as temperature (40–80°C) and pressure (10–50 MPa) to improve the purity of this compound . Another method includes reflux extraction with ethyl alcohol or ethyl acetate, followed by concentration, separation, and purification steps involving column chromatography and crystallization .

Industrial Production Methods: In industrial settings, this compound is typically extracted from licorice roots using large-scale SFE systems. The process involves scaling up the extraction parameters and using alcohol precipitation/filtration and adsorption chromatography to obtain a purer product. This method can achieve a this compound purity of up to 37% .

Scientific Research Applications

Glabridin has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is studied for its potential as a natural antioxidant and anti-inflammatory agent. It is used in the synthesis of various derivatives to improve its biological efficacy and chemical stability .

Biology: In biological research, this compound is investigated for its effects on platelet activation, metabolic abnormalities, and neuroinflammation. It has shown promise in reducing platelet aggregation and protecting against cardiovascular diseases .

Medicine: In medicine, this compound is explored for its therapeutic potential in treating conditions such as obesity, diabetes, and neurodegenerative diseases. It has been found to improve metabolic parameters and reduce neuroinflammation in various models .

Industry: In the cosmetic industry, this compound is used as an ingredient in skin-whitening products due to its ability to inhibit melanin synthesis. It is also studied for its potential use in developing new therapeutic agents for inflammatory diseases .

Biological Activity

Glabridin, a bioactive compound derived from the roots of Glycyrrhiza glabra, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily recognized for its anti-inflammatory, antioxidant, anti-tumor, and antimicrobial properties. Its chemical structure enables it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

  • Anti-inflammatory Activity
    • This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukins in macrophages. In LPS-treated RAW264.7 cells, this compound reduced NO levels by 33% at a concentration of 10 μg/mL and inhibited IL-1β production with an IC50 of 30.8 μM .
    • Table 1: Inhibitory Concentrations of this compound on Inflammatory Markers
    Inflammatory MarkerCell TypeIC50 (μM)
    Prostaglandin E2J774A.1 Macrophages11
    Thromboxane B2HL-60 Neutrophils11.3
    Leukotriene B4J774A.1 Macrophages5.3
  • Antioxidant Activity
    • This compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress-induced damage in various cell types . It acts as a selective estrogen receptor modulator (phytoSERM), contributing to its antioxidant effects.
  • Anti-tumor Activity
    • Research indicates that this compound can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, this compound has been shown to suppress the growth of colon carcinoma cells (CT-26) at concentrations below 50 μg/mL .
  • Antimicrobial Activity
    • This compound exhibits antifungal properties against several phytopathogenic fungi, showing an EC50 value of 6.78 µg/mL against Sclerotinia sclerotiorum, which is significantly more potent than conventional antifungal agents .
  • Neuroprotective Effects
    • Studies have highlighted this compound's potential in neuroprotection by reducing neuronal damage in ischemic conditions and modulating neuroinflammatory responses .
  • Cardiovascular Protection
    • This compound has been associated with cardiovascular benefits, including the reduction of atherogenic markers and improvement in endothelial function .

Case Studies

Case Study 1: Anti-inflammatory Effects in Diabetic Models
In a study involving diabetic mice, this compound administration led to a significant reduction in inflammation markers and improved insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Antitumor Activity in Colon Cancer
In vitro studies demonstrated that this compound inhibited the growth of CT-26 colon cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

  • NF-κB Pathway Inhibition: this compound inhibits the degradation of IκBs, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes .
  • Estrogen Receptor Modulation: Acting as a phytoSERM, this compound influences estrogen receptor activity, which may contribute to its antioxidant and anti-cancer effects .
  • Reactive Oxygen Species Management: By reducing ROS levels, this compound protects cells from oxidative stress-related damage.

Properties

IUPAC Name

4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQIJVLKGVZRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Glabridin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59870-68-7
Record name (R)-Glabridin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 - 155 °C
Record name (R)-Glabridin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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